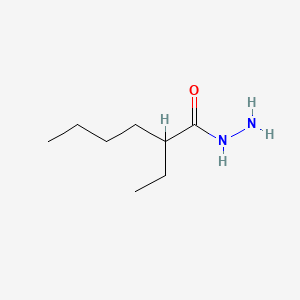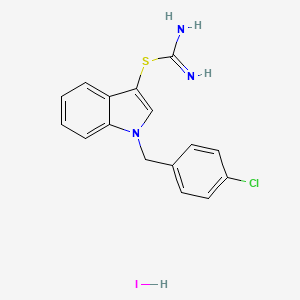
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a chemical compound used in scientific research1. It is available for purchase for pharmaceutical testing2. The CAS number for this compound is 1049785-06-93.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available from the search results. However, it is mentioned that this compound has diverse applications, ranging from drug discovery to agricultural studies, due to its unique properties and interactions with biological systems1.Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. However, a related compound, 4-chlorobenzyl imidothiocarbamate hydrochloride, has a linear formula of C8H10Cl2N2S4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that this compound is used in scientific research and has diverse applications1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results. However, it’s known that this compound is used in scientific research and has diverse applications1.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The compound has been involved in studies aiming at synthesizing structurally diverse libraries through various chemical reactions, including alkylation and ring closure reactions. These processes yield a wide range of compounds with potential biological activities (Roman, 2013).
- Another aspect of research focuses on the efficient synthesis of related compounds, such as COX-2 inhibitors, which involve novel indole formations and demonstrate the compound's versatility in drug synthesis (Caron et al., 2003).
Biological Activities
- Certain derivatives of the compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhatt et al., 2015).
- Additionally, the synthesis and characterization of biologically active derivatives, such as tubulin inhibitors, highlight the compound's potential in cancer research and therapy. The structural elucidation and optimization of these derivatives are crucial for preclinical development (Knaack et al., 2001).
Chemical Properties and Applications
- Research also delves into the formation of metal complexes derived from dithiocarbamate ligands, where the compound plays a role in generating new ligands with sulfur donor atoms. These complexes have been examined for their antimicrobial activity, showcasing the compound's utility in creating substances with potential therapeutic applications (Al-Obaidy et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 4-Chlorobenzyl alcohol, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard5. However, the safety and hazards for “1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” specifically are not detailed in the search results.
Zukünftige Richtungen
The future directions for this compound are not specified in the search results. However, given its use in scientific research and its diverse applications, it’s likely that further research and development will continue1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQRWBQZAYAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

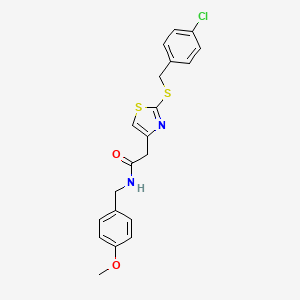
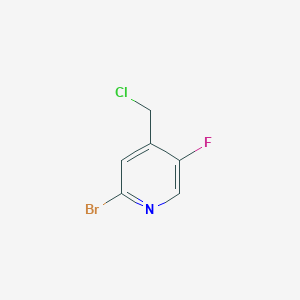
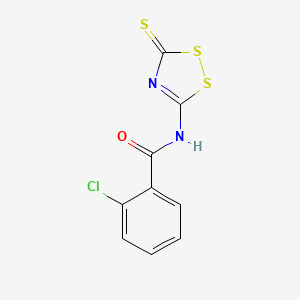
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
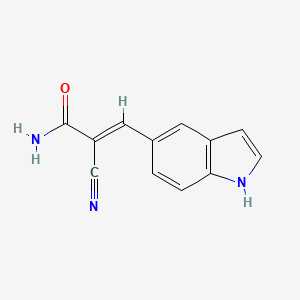
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
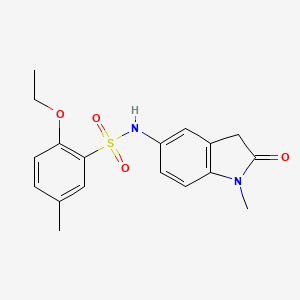
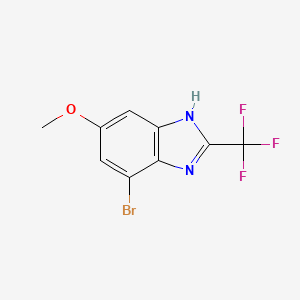
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
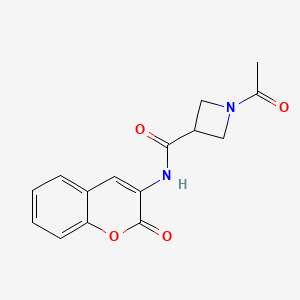
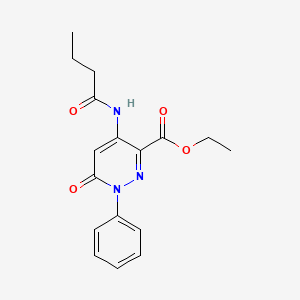

![N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2795761.png)
